molecular formula C6H6N2O B3030923 (2-Methyl-1,3-oxazol-4-yl)acetonitrile CAS No. 1065073-44-0

(2-Methyl-1,3-oxazol-4-yl)acetonitrile

Cat. No.: B3030923
CAS No.: 1065073-44-0
M. Wt: 122.12
InChI Key: WYPZNJNOPIFFMQ-UHFFFAOYSA-N
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Description

(2-Methyl-1,3-oxazol-4-yl)acetonitrile is a heterocyclic organic compound that features an oxazole ring substituted with a methyl group at the 2-position and an acetonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-oxazol-4-yl)acetonitrile can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . Another method includes the use of tosylmethyl isocyanide (TosMIC) in the presence of aldehydes and aliphatic halides under ionic liquid conditions . These reactions typically require mild conditions and result in high yields of the desired oxazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and reuse of solvents and reagents can contribute to the sustainability of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-oxazol-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amides, esters, and other functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2-Methyl-1,3-oxazol-4-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-oxazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives are known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-1,3-oxazol-4-yl)acetonitrile is unique due to the presence of both the methyl and acetonitrile groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its simpler analogs.

Properties

IUPAC Name

2-(2-methyl-1,3-oxazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-8-6(2-3-7)4-9-5/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPZNJNOPIFFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306701
Record name 2-Methyl-4-oxazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065073-44-0
Record name 2-Methyl-4-oxazoleacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065073-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-oxazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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